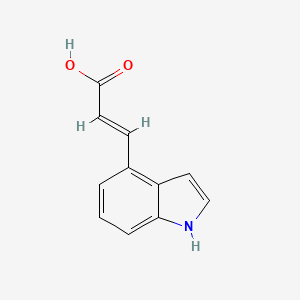

(E)-3-(1H-Indol-4-YL)acrylic acid

Description

Historical Trajectory and Initial Discoveries Pertaining to (E)-3-(1H-Indol-4-YL)acrylic acid

Specific historical accounts and initial discovery narratives for this compound are not well-documented in publicly accessible scientific literature. Its existence is acknowledged primarily through chemical supplier databases and patents that outline general synthetic routes for indole (B1671886) derivatives. One described synthesis involves a two-step process starting with the reduction of indole-4-carboxylic acid to 4-indolecarboxaldehyde, followed by a Knoevenagel condensation with malonic acid. This reaction, typically catalyzed by pyridine (B92270) and piperidine, preferentially yields the (E)-isomer due to steric hindrance.

In contrast, its isomer, (E)-3-(1H-indol-3-yl)acrylic acid, has a more established history, having been identified as a metabolite of tryptophan and a product of microbial activity. nih.govresearchgate.net This disparity in historical attention underscores the research gap that exists for the 4-yl isomer.

Academic Significance of Indole-Acrylic Acid Scaffolds in Chemical Biology

The indole-acrylic acid scaffold is a privileged structure in chemical biology and medicinal chemistry, primarily due to the versatile nature of the indole nucleus. nih.govnih.gov Indole derivatives are found in a vast array of natural products and synthetic compounds with a broad spectrum of biological activities. nih.gov

The academic significance of this scaffold stems from several key aspects:

Biological Activity: Indole-containing molecules have demonstrated a wide range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. nih.govnih.gov

Structural Versatility: The indole ring can be readily modified at various positions, allowing for the synthesis of diverse libraries of compounds for screening and optimization. nih.gov The acrylic acid moiety provides an additional point for modification and interaction with biological targets.

Receptor Interaction: The indole nucleus, with its specific electronic and steric properties, can interact with numerous biological receptors and enzymes, making it a valuable pharmacophore in drug design.

While the 3-substituted indole-acrylic acids have been extensively studied for their roles as, for instance, anti-inflammatory agents, the specific contributions of the 4-position substitution remain a largely unanswered question. nih.govresearchgate.net

Current State of Research and Underexplored Facets of this compound

The current state of research specifically focused on this compound is minimal. A comprehensive search of scientific databases reveals a significant lack of dedicated studies on its synthesis, characterization, and biological evaluation. This stands in stark contrast to the wealth of information available for its 3-yl and 2-yl isomers.

The underexplored facets of this compound represent a significant opportunity for future research:

Biological Activity Profile: The specific biological activities of the 4-yl isomer are unknown. Comparative studies with its 2-yl and 3-yl counterparts could reveal unique pharmacological properties.

Pharmacokinetics and Metabolism: How the position of the acrylic acid group on the indole ring affects its absorption, distribution, metabolism, and excretion (ADME) properties is an important area for investigation.

Material Science Applications: The potential of this molecule as a building block for novel polymers or functional materials has not been explored.

The table below provides a summary of the known physicochemical properties of this compound, primarily sourced from chemical supplier data.

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Melting Point | 215-218 °C (decomposes) |

| Solubility | Soluble in DMSO and methanol (B129727) |

| SMILES | O=C(O)/C=C/c1cccc2c1c[nH]c2 |

| InChI Key | Not readily available |

Scope and Objectives of Academic Inquiry into this compound

Future academic inquiry into this compound should aim to fill the significant knowledge gaps that currently exist. The primary objectives of such research would be to:

Develop and optimize synthetic routes: While a general synthetic method is known, detailed studies to improve yield, purity, and scalability are necessary.

Thoroughly characterize the compound: Comprehensive spectroscopic and crystallographic analysis would provide a solid foundation for all subsequent research.

Conduct a comprehensive biological evaluation: Screening the compound against a wide range of biological targets would be crucial to uncover any potential therapeutic applications. This should include, but not be limited to, assays for anticancer, anti-inflammatory, and antimicrobial activity.

Perform comparative studies: A direct comparison of the physicochemical and biological properties of the 2-yl, 3-yl, and 4-yl isomers of indole-acrylic acid would provide valuable structure-activity relationship (SAR) data. This would help in understanding the influence of the substituent position on the indole ring.

By pursuing these objectives, the scientific community can begin to unlock the potential of this underexplored molecule and determine its place within the broader landscape of indole chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(E)-3-(1H-indol-4-yl)prop-2-enoic acid |

InChI |

InChI=1S/C11H9NO2/c13-11(14)5-4-8-2-1-3-10-9(8)6-7-12-10/h1-7,12H,(H,13,14)/b5-4+ |

InChI Key |

RJBBQOCJVSLAMB-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=C2C=CNC2=C1)/C=C/C(=O)O |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for E 3 1h Indol 4 Yl Acrylic Acid

Classical Chemical Synthesis Pathways to (E)-3-(1H-Indol-4-YL)acrylic acid

The traditional synthesis of this compound often involves a multi-step approach, beginning with the strategic design of the synthetic route and the preparation of key precursors.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical disconnection is at the acrylic acid double bond, suggesting a condensation reaction between indole-4-carboxaldehyde (B46140) and a suitable two-carbon component, such as malonic acid or an acetate (B1210297) derivative. Another key disconnection involves the formation of the indole (B1671886) ring itself, which can be constructed at various stages of the synthesis.

Precursor Synthesis and Derivatization for Indole-4-carboxaldehyde

The synthesis of the crucial precursor, indole-4-carboxaldehyde, can be achieved through various routes. google.com One common method starts from 2-methyl-3-nitrobenzoic acid methyl ester. google.com This starting material undergoes a series of transformations including reduction, oxidation, and cyclization to yield the desired indole-4-carboxaldehyde. google.com Specifically, one patented method involves the reduction of methyl 2-methyl-3-nitrobenzoate to 2-methyl-3-nitrobenzyl alcohol using sodium borohydride, followed by oxidation to 2-methyl-3-nitrobenzaldehyde. google.com The aldehyde group is then protected, and the indole ring is formed through a condensation and reductive cyclization sequence. google.com Another approach involves the synthesis of methyl indole-4-carboxylate from methyl 2-methyl-3-nitrobenzoate, which is then reduced to 4-hydroxymethylindole and subsequently oxidized to indole-4-carboxaldehyde. google.com

| Starting Material | Key Intermediates | Final Product | Reference |

|---|---|---|---|

| Methyl 2-methyl-3-nitrobenzoate | 2-methyl-3-nitrobenzyl alcohol, 2-methyl-3-nitrobenzaldehyde | Indole-4-carboxaldehyde | google.com |

| Methyl 2-methyl-3-nitrobenzoate | Methyl indole-4-carboxylate, 4-Hydroxymethylindole | Indole-4-carboxaldehyde | google.com |

Olefin Metathesis and Wittig-Type Condensations for (E)-Configuration

To construct the (E)-acrylic acid moiety, Wittig-type reactions and olefin metathesis are powerful tools. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. masterorganicchemistry.comorganic-chemistry.org For the synthesis of this compound, indole-4-carboxaldehyde can be reacted with a stabilized ylide derived from a bromoacetate, which generally favors the formation of the (E)-isomer. organic-chemistry.org The use of stabilized ylides in the Wittig reaction is known to produce predominantly (E)-alkenes. organic-chemistry.org Solvent-free Wittig reactions under grinding conditions have also been reported for the stereoselective synthesis of (E)-ethyl-3-aryl-acrylates, offering an environmentally friendly alternative. researchgate.net

Olefin metathesis, a versatile carbon-carbon double bond forming reaction, also presents a viable route. beilstein-journals.orgresearchgate.net Cross-metathesis between 4-vinylindole and acrylic acid or its esters, catalyzed by ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts, can directly yield the desired product. beilstein-journals.orgnih.gov This method has been successfully applied to the synthesis of various α,β-unsaturated esters and acids. nih.govresearchgate.net

Transition Metal-Catalyzed Coupling Reactions in Synthesis

Transition metal-catalyzed cross-coupling reactions, such as the Heck reaction, can also be employed. This would typically involve the coupling of a 4-haloindole derivative with acrylic acid or an acrylate (B77674) ester in the presence of a palladium catalyst. While not explicitly detailed for this specific molecule in the provided context, the Heck reaction is a well-established method for the synthesis of substituted acrylic acids from aryl halides.

Asymmetric Synthesis and Stereocontrol in this compound Formation

While the (E)-configuration of the acrylic acid is the primary stereochemical feature, the broader field of asymmetric synthesis of indole derivatives provides valuable insights into achieving stereocontrol.

Diastereoselective Approaches to the (E)-Isomer

The synthesis of the (E)-isomer of 3-(1H-Indol-4-YL)acrylic acid is crucial, as the stereochemistry of the double bond significantly influences the compound's properties and potential biological activity. The primary method to ensure the formation of the desired (E)-isomer is the Knoevenagel-Doebner condensation. researchgate.net

This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270) and piperidine. researchgate.netvulcanchem.com For the synthesis of this compound, the precursor is indole-4-carboxaldehyde.

The reaction mechanism proceeds through a series of steps that favor the formation of the thermodynamically more stable (E)-isomer. The intermediate, an α,β-unsaturated dicarboxylic acid, undergoes decarboxylation to yield the final acrylic acid product. researchgate.net The steric hindrance between the bulky indole ring and the carboxylic acid group in the transition state forces the substituents into a trans configuration, leading to the exclusive or preferential formation of the (E)-isomer. vulcanchem.com

A typical procedure involves reacting indole-4-carboxaldehyde with malonic acid. The reaction is often heated to temperatures between 80–100°C for several hours to ensure completion. vulcanchem.com The stereoselectivity of the Knoevenagel-Doebner condensation makes it a highly reliable and direct method for obtaining this compound.

Bio-inspired and Chemoenzymatic Synthetic Routes

Bio-inspired and chemoenzymatic methods are gaining prominence as they offer sustainable and highly selective alternatives to traditional chemical synthesis. rsc.org These approaches leverage the precision of enzymes to perform specific chemical transformations under mild conditions.

Enzymatic Transformations of Indole Precursors

While direct enzymatic synthesis of this compound is not yet widely reported, research into enzymatic modifications of indole precursors demonstrates significant potential. Enzymes such as tryptophan synthase have been engineered to act on various indole derivatives. nih.gov For instance, a three-enzyme coupled system has been developed to produce indole-containing acyloin derivatives. This system uses an engineered tryptophan synthase β-subunit, an L-amino acid oxidase (LAAO), and a thiamine-diphosphate (ThDP)-dependent enzyme to convert indole derivatives into indole-3-pyruvate analogues and subsequently into acyloins. nih.gov

This approach highlights the possibility of using enzymes to create functionalized indole precursors. Theoretically, enzymes could be engineered through directed evolution to accept indole-4-substituted substrates, paving the way for the enzymatic synthesis of indole-4-carboxaldehyde, a key precursor for the target molecule. Furthermore, studies on the enzymatic synthesis of indole-3-acetyl-1-O-beta-d-glucose from indole-3-acetic acid (IAA) show that glucosyltransferases can act on indole-acid derivatives, suggesting a potential for enzymatic modification of the acrylic acid moiety. nih.gov

Biocatalytic Approaches to Acrylic Acid Moieties

The biocatalytic production of acrylic acid is an area of active research, primarily focusing on converting renewable feedstocks like glycerol (B35011) into this valuable monomer. rsc.org One promising pathway involves the dehydration of glycerol to acrolein, followed by the oxidation of acrolein to acrylic acid. researchgate.net Another route proceeds from glycerol via a lactic acid intermediate. rsc.org

Integrating these biocatalytic steps into the synthesis of a complex molecule like this compound presents a chemoenzymatic opportunity. A potential hybrid route could involve:

Chemical synthesis of indole-4-carboxaldehyde.

A biocatalytic condensation step using an engineered enzyme to form the acrylic acid side chain.

Alternatively, research into the oxidation of acrolein using selenium-modified microgels as catalysts has shown high yields of acrylic acid under mild conditions. maastrichtuniversity.nl Such catalytic systems could potentially be adapted to oxidize an indole-containing acrolein analogue. The development of biocatalysts, such as specially designed Rhodococcus strains, for producing acrylic acid from acrylamide (B121943) also opens new avenues for creating acrylic acid moieties under environmentally friendly conditions. nih.gov

Process Optimization and Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and economically viable manufacturing processes. Key areas of focus include solvent selection, reaction efficiency, and waste reduction. jddhs.com

Solvent Selection and Reaction Efficiency

The choice of solvent has a significant impact on the environmental footprint of a chemical process. jddhs.com Traditional synthesis often relies on volatile organic compounds. Green chemistry encourages the use of safer alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com In the context of acrylic acid purification, processes have been developed using alternative extraction solvents like ethyl propionate, which can be more environmentally benign than other organic solvents. google.com

Reaction efficiency can be enhanced by using catalysts that are highly active, selective, and recyclable. For the synthesis of related acrylate structures, magnetic iron(III) oxide nanoparticles (Fe₃O₄ MNPs) have been used as a recyclable catalyst in a one-pot, four-component reaction. researchgate.net This approach avoids hazardous solvents and allows for easy separation of the catalyst from the reaction mixture using an external magnet, streamlining the workup process. researchgate.net

| Parameter | Traditional Approach | Green Chemistry Approach | Benefit |

| Catalyst | Stoichiometric base (e.g., pyridine, piperidine) vulcanchem.com | Recyclable solid catalyst (e.g., nano-Fe₃O₄) researchgate.net | Reduced waste, catalyst reuse, easier purification. |

| Solvent | Pyridine (used as solvent and catalyst) vulcanchem.com | Ethanol (B145695), water, or other green solvents. jddhs.comresearchgate.net | Reduced toxicity and environmental impact. |

| Workup | Acidification and extraction | Magnetic separation of catalyst, filtration. researchgate.net | Simplified process, less solvent waste. |

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comnih.gov Reactions with high atom economy, such as addition reactions, are preferred as they generate minimal waste. nih.gov

The Knoevenagel-Doebner condensation of indole-4-carboxaldehyde with malonic acid to form this compound is a relatively atom-economical process.

Reaction: C₉H₇NO (Indole-4-carboxaldehyde) + C₃H₄O₄ (Malonic Acid) → C₁₁H₉NO₂ (this compound) + CO₂ + H₂O

The theoretical atom economy can be calculated as follows:

Molecular Weight of this compound: 187.19 g/mol

Molecular Weight of Indole-4-carboxaldehyde: 145.16 g/mol

Molecular Weight of Malonic Acid: 104.06 g/mol

Total Mass of Reactants: 145.16 + 104.06 = 249.22 g/mol

Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100 Atom Economy (%) = (187.19 / 249.22) x 100 ≈ 75.1%

An atom economy of 75.1% is considered good for this type of condensation-decarboxylation reaction. monash.edu The by-products are carbon dioxide and water, which are relatively benign. This contrasts sharply with less atom-economical routes, such as those involving protecting groups or multi-step stoichiometric reagents, which can have atom economies below 50% and generate significant chemical waste. nih.govmonash.edu The development of catalytic processes that can directly couple indole with an acrylic acid precursor in an addition-type reaction would be a strategy to achieve nearly 100% atom economy. jocpr.com

Advanced Spectroscopic Characterization and Structural Elucidation of E 3 1h Indol 4 Yl Acrylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (E)-3-(1H-Indol-4-YL)acrylic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

Two-dimensional NMR techniques are crucial for assigning the proton (¹H) and carbon (¹³C) signals of this compound, especially in a molecule with several aromatic and vinylic protons.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key expected correlations would be observed between the vinylic protons of the acrylic acid moiety and between adjacent protons on the indole (B1671886) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the connection between the acrylic acid side chain and the indole ring at the C4 position. Correlations between the vinylic protons and the indole carbons, as well as between the indole protons and the acrylic acid carbons, would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. For this compound, NOESY data would confirm the (E)-configuration of the double bond by showing a correlation between the vinylic protons that are spatially close.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Indole Moiety | |||

| N-H | ~11.0 (broad s) | - | C2, C3, C7a |

| C2-H | ~7.2 (t) | ~125.0 | C3, C3a, C7a |

| C3-H | ~6.5 (t) | ~102.0 | C2, C3a, C4 |

| C4 | - | ~128.0 | - |

| C5-H | ~7.1 (d) | ~120.0 | C3a, C7, C6 |

| C6-H | ~7.0 (t) | ~122.0 | C4, C5, C7a |

| C7-H | ~7.5 (d) | ~110.0 | C3a, C5, C6 |

| C3a | - | ~127.0 | - |

| C7a | - | ~136.0 | - |

| Acrylic Acid Moiety | |||

| Cα-H | ~6.4 (d) | ~118.0 | Cβ, C=O, C4 |

| Cβ-H | ~7.8 (d) | ~140.0 | Cα, C=O, C4, C5 |

| C=O | - | ~170.0 | - |

| OH | ~12.0 (broad s) | - | C=O, Cα |

Note: These are predicted values based on analogous compounds and are subject to experimental verification. Coupling constants (J) for the vinylic protons are expected to be in the range of 15-18 Hz for the (E)-isomer.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would provide valuable insights into its three-dimensional structure and packing in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample, revealing information about polymorphism, molecular conformation, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and indole N-H groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.

For this compound (C₁₁H₉NO₂), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 188.0657 g/mol . HRMS analysis would provide a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value, confirming the elemental composition.

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. Key expected fragmentation patterns would involve:

Loss of water (H₂O) from the carboxylic acid group.

Decarboxylation (loss of CO₂).

Cleavage of the acrylic acid side chain.

Characteristic fragmentation of the indole ring. scirp.org

Table 2: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Predicted m/z | Possible Origin |

| [M+H]⁺ | 188.0657 | Molecular Ion |

| [M-H₂O+H]⁺ | 170.0551 | Loss of water |

| [M-CO₂+H]⁺ | 144.0813 | Loss of carbon dioxide |

| [C₉H₈N]⁺ | 130.0657 | Cleavage of the acrylic acid side chain |

| [C₈H₆]⁺ | 102.0469 | Fragmentation of the indole ring |

Note: The m/z values are predicted based on the molecular formula and common fragmentation mechanisms.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes for both the indole and acrylic acid components.

Indole Moiety: The N-H stretching vibration is expected to appear as a broad band around 3400 cm⁻¹ in the IR spectrum. researchgate.net The C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹. Characteristic indole ring breathing modes would be visible in the fingerprint region (below 1600 cm⁻¹). researchgate.net

Acrylic Acid Moiety: A strong and broad O-H stretching vibration from the carboxylic acid would be present in the region of 3300-2500 cm⁻¹ in the IR spectrum, often overlapping with the N-H stretch. The C=O stretching of the carboxylic acid would give a strong absorption around 1700-1680 cm⁻¹. The C=C stretching of the conjugated system is expected around 1640-1620 cm⁻¹. The out-of-plane C-H bending of the (E)-disubstituted alkene would result in a strong band around 970-960 cm⁻¹ in the IR spectrum.

Raman spectroscopy would be particularly useful for observing the C=C stretching vibrations of both the aromatic ring and the acrylic acid side chain due to the change in polarizability during these vibrations. edinst.com

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Indole N-H | Stretching | ~3400 | Medium-Strong, Broad | Weak |

| Carboxylic Acid O-H | Stretching | 3300-2500 | Strong, Very Broad | Weak |

| Aromatic C-H | Stretching | 3100-3000 | Medium | Medium |

| Vinylic C-H | Stretching | 3050-3020 | Medium | Medium |

| Carboxylic Acid C=O | Stretching | 1700-1680 | Strong | Medium |

| Alkene C=C | Stretching | 1640-1620 | Medium | Strong |

| Aromatic C=C | Ring Stretching | 1600-1450 | Medium-Strong | Strong |

| Indole N-H | Bending | ~1420 | Medium | Weak |

| Alkene C-H | Out-of-plane bend | 970-960 | Strong | Weak |

Note: These are predicted frequency ranges and intensities based on characteristic group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules containing chromophores. In this compound, the electronic system is composed of the indole ring and the acrylic acid side chain, which together form a conjugated system that dictates its UV-Vis absorption properties.

Chromophoric Properties of the Conjugated System

The chromophore of this compound is the entire conjugated π-electron system extending over the indole nucleus and the acrylic acid moiety. The indole core itself is a significant chromophore, typically exhibiting strong absorption bands in the ultraviolet region. mdpi.com The electronic absorption spectrum of a related compound, indole-3-acetic acid, in ethanol (B145695) shows intense π-π* transition bands with a maximum absorption (λ_max) at approximately 219 nm. openmedicinalchemistryjournal.com

The acrylic acid portion of the molecule also contributes to the UV absorption. The conjugation between the carbon-carbon double bond and the carboxyl group in acrylic acid leads to a red-shift in its absorption compared to non-conjugated carboxylic acids. nsf.gov When the indole ring is conjugated with the acrylic acid side chain, as in the title compound, a further bathochromic (red) shift is anticipated. This is due to the extended delocalization of the π-electrons across the entire molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electronic transitions responsible for the UV-Vis absorption are primarily π → π* transitions, which are characteristic of conjugated systems. The expected UV-Vis spectrum would likely show strong absorption bands in the range of 200-400 nm. The exact position and intensity of these bands are influenced by the solvent polarity.

Interactive Table: Expected UV-Vis Absorption Data

The following table presents hypothetical, yet scientifically plausible, UV-Vis absorption data for this compound based on the analysis of its chromophoric system and data from related compounds.

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Solvent |

| ~220-230 | High | π → π | Non-polar |

| ~280-320 | Moderate to High | π → π | Polar |

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of a closely related compound, (E)-Methyl 3-(1H-indol-3-yl)acrylate, offers valuable insights into the likely structural features. nih.gov

Intermolecular Interactions and Crystal Packing Analysis

In the crystal structure of (E)-Methyl 3-(1H-indol-3-yl)acrylate, the indole and methyl acrylate (B77674) mean planes are nearly coplanar, with an inclination angle of 10.6(1)°. nih.gov This planarity facilitates efficient crystal packing. The crystal structure is stabilized by a network of intermolecular interactions.

Key interactions observed in the related 3-yl isomer, and therefore anticipated for the 4-yl isomer, include:

N-H···O Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor, forming strong hydrogen bonds with the carbonyl oxygen of the acrylic acid from a neighboring molecule. This is a common and strong interaction that often dictates the primary packing motif.

N-H···π Interactions: The indole N-H can also engage in interactions with the π-electron cloud of the indole ring of an adjacent molecule, linking molecules into chains. nih.gov

C-H···O Hydrogen Bonds: Weaker C-H···O hydrogen bonds can further consolidate the crystal packing. nih.gov

The presence of the carboxylic acid group in this compound, as opposed to the methyl ester in the reference structure, would likely lead to the formation of strong O-H···O hydrogen bonds, often resulting in the formation of centrosymmetric dimers.

Interactive Table: Plausible Crystallographic Data

The following table summarizes plausible crystallographic data for this compound, extrapolated from the analysis of its structure and data from the related methyl ester.

| Parameter | Plausible Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interactions | O-H···O hydrogen bonds (dimer formation), N-H···O hydrogen bonds, π-π stacking |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Purity Assessment

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light.

This compound, in its ground state, is an achiral molecule. The designation "(E)" refers to the geometric isomerism around the carbon-carbon double bond (diastereomerism), not to the presence of a chiral center (enantiomerism). Therefore, a solution of pure this compound will not exhibit a circular dichroism spectrum.

However, CD spectroscopy is a highly relevant technique for the stereochemical analysis of many naturally occurring and synthetic indole derivatives that are chiral, such as the Vinca alkaloids. columbia.edu In these complex molecules, the interaction between the electric transition moments of different chromophores within the molecule, such as the indole and indoline (B122111) rings in vinblastine, gives rise to characteristic CD signals (exciton coupling) that can be directly related to the absolute configuration of the molecule. columbia.edu

For this compound, while CD is not applicable for assessing its stereochemical purity (as it is achiral), other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool to confirm the (E)-configuration of the double bond through the measurement of the coupling constant between the vinylic protons.

Biological Activity and Mechanistic Investigations of E 3 1h Indol 4 Yl Acrylic Acid at the Molecular and Cellular Level in Vitro/ex Vivo

Enzyme Modulation and Inhibition Kinetics

Interaction with Specific Enzyme Classes (e.g., metabolic enzymes, oxidoreductases)

There is no specific information in the reviewed literature detailing the interaction of (E)-3-(1H-Indol-4-YL)acrylic acid with any particular class of enzymes, such as metabolic enzymes or oxidoreductases.

Determination of IC50 and Ki Values in Cell-Free Systems

No studies reporting the determination of IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound in cell-free enzymatic assays were identified.

Mechanism of Enzyme Inhibition/Activation (Competitive, Non-competitive, Uncompetitive)

Due to the absence of enzyme inhibition data, the mechanism by which this compound might inhibit or activate an enzyme (i.e., competitive, non-competitive, or uncompetitive) has not been determined.

Receptor Binding and Ligand-Target Interactions

Specific data on the binding affinity of this compound to known receptors is not available in the public domain.

Assessment of Binding Affinity to Known Receptors

No research was found that assesses the binding affinity of this compound to any specific receptors.

Molecular Basis of Ligand-Receptor Recognition

Without receptor binding data, the molecular basis for any potential ligand-receptor recognition involving this compound remains unknown.

Cellular Pathway Modulation in Cultured Cells

There is currently no available scientific literature detailing the effects of this compound on cellular signaling pathways in cultured cells.

Investigation of Effects on Signal Transduction Cascades (e.g., MAPK, PI3K/Akt)

No studies have been identified that investigate the modulation of the MAPK, PI3K/Akt, or other signal transduction cascades by this compound. Research on related indole (B1671886) derivatives suggests that the position of the substituent on the indole ring can significantly influence biological activity, making it impossible to extrapolate findings from the 3-yl isomer to the 4-yl isomer.

Influence on Gene Expression Profiles and Protein Synthesis in vitro

Information regarding the influence of this compound on gene expression profiles and protein synthesis in vitro is not present in the available scientific literature.

Apoptosis Induction Mechanisms in Cellular Models (e.g., Caspase Activation, Mitochondrial Pathway)

There are no published studies that describe the apoptosis-inducing properties of this compound or its mechanisms of action, such as caspase activation or involvement of the mitochondrial pathway, in any cellular model.

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

While various indole derivatives have been investigated for their antimicrobial properties, specific data on the antimicrobial and antifungal activity of this compound is not available.

Bacteriostatic and Bactericidal Effects Against Model Organisms

No research has been found that details the bacteriostatic or bactericidal effects of this compound against any model organisms. Therefore, no data tables on its antimicrobial spectrum can be generated.

Inhibition of Microbial Growth and Biofilm Formation

No specific studies detailing the inhibitory effects of this compound on the growth of various microbial strains or its ability to prevent or disrupt biofilm formation were identified in the available literature.

Elucidation of Microbial Target Pathways

There is no available research that elucidates the specific microbial target pathways affected by this compound.

Antioxidant and Pro-oxidant Activity Characterization (In Vitro)

Radical Scavenging Assays (e.g., DPPH, ABTS)

No published data from DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or other radical scavenging assays specifically for this compound could be located.

Cellular Oxidative Stress Response Modulation

Information regarding the ability of this compound to modulate oxidative stress responses in cellular models is not available in the current body of scientific literature.

Anti-inflammatory Mechanisms in In Vitro Systems

Modulation of Inflammatory Mediators (e.g., cytokines, chemokines)

No in vitro studies investigating the effect of this compound on the production or signaling of inflammatory mediators such as cytokines and chemokines were found.

Inhibition of COX or LOX Enzymes in Cell-Free Assays

There is currently no available data from cell-free assays to suggest that this compound inhibits cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. Research into the effects of this compound on the arachidonic acid cascade has not been published in the available scientific literature.

Neurobiological Activity in In Vitro Neuronal Models

No studies were identified that investigated the neurobiological activity of this compound in in vitro neuronal models.

Modulation of Neurotransmitter Systems or Ion Channels

There is no information available in the public domain detailing any modulatory effects of this compound on neurotransmitter systems or ion channels in neuronal models.

Neuroprotective Effects in Stress Models

No research has been published that examines the potential neuroprotective effects of this compound in in vitro stress models.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of E 3 1h Indol 4 Yl Acrylic Acid Analogues

Systematic Structural Modifications of the Indole (B1671886) Moiety

The indole core, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, offers multiple positions for substitution, allowing for a detailed exploration of SAR. nih.gov

Substituent Effects on Nitrogen (N-alkylation, N-acylation)

Modification of the indole nitrogen (N-1 position) can significantly influence the biological activity of indole derivatives.

N-alkylation: The introduction of alkyl groups at the N-1 position has been explored in various indole-containing compounds. For instance, in a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, N-methylation was a key feature of compounds exhibiting potent tubulin polymerization inhibitory activity. rsc.org Specifically, compound 7d , with a methyl group on the indole nitrogen, showed significant antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines. rsc.org

N-acylation: Acylation of the indole nitrogen can also modulate activity. In a study of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, the introduction of a benzoyl group at the N-1 position of the indole ring was successfully achieved, leading to the formation of 2-(1-benzoyl-1H-indol-3-yl)quinazolin-4(3H)-one. mdpi.com This modification demonstrates a viable synthetic route for creating N-acylated indole analogues, which can be crucial for exploring their therapeutic potential.

Substitutions on the Indole Ring (e.g., halogenation, alkylation, methoxylation)

Substituting various groups on the carbocyclic part of the indole ring can fine-tune the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Halogenation: The introduction of halogens is a common strategy in medicinal chemistry. In a study of 3-substituted 1H-indole-2-carboxylic acid derivatives as cysteinyl-leukotriene-1 (CysLT1) antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. researchgate.net For example, the substitution pattern in compound 17k , which includes a chloroquinoline moiety, was identified as a highly potent and selective CysLT1 antagonist. researchgate.net

Alkylation: The addition of alkyl groups can impact lipophilicity and steric bulk. In the development of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs, compounds bearing a benzyl (B1604629) group at the N-2 position showed more potent activity against MDA-MB-468 triple-negative breast cancer cells than the reference drug gefitinib. nih.gov

Methoxylation: Methoxy (B1213986) groups can influence hydrogen bonding capacity and metabolic stability. Research on (E)-3-(4-methoxyphenyl)acrylic acid, an analogue where the indole ring is replaced by a methoxyphenyl group, has shown significant hepatoprotective and neuroprotective activities. medchemexpress.com This suggests that the electronic effects of the methoxy group can contribute to biological efficacy.

Impact of Substituent Position on Biological Activity

The position of a substituent on the indole ring is critical for determining the biological activity of the resulting analogue.

In the study of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was demonstrated that substitution at the 4-position of the indole ring was the least favorable for CysLT1 antagonist activity. researchgate.net Conversely, substitution at the 7-position of the indole ring was found to be the most favorable, as seen in the methoxy-substituted derivatives. researchgate.net This highlights the importance of positional isomerism in drug design.

Modifications to the Acrylic Acid Side Chain

Chain Length and Saturation Variations

Altering the length and saturation of the side chain can affect the molecule's flexibility and its ability to bind to target proteins.

Chain Saturation: A study on 3-(1-aryl-1H-indol-5-yl)propanoic acids, which are saturated analogues of acrylic acids, revealed that the propanoic acid side chain was essential for good inhibitory activity against cytosolic phospholipase A2α (cPLA2α). nih.gov This suggests that for certain targets, a more flexible, saturated side chain is preferred over the rigid, unsaturated acrylic acid moiety.

Esterification and Amidation of the Carboxylic Acid

Conversion of the carboxylic acid to an ester or an amide can influence the compound's solubility, cell permeability, and metabolic stability.

Esterification: The esterification of acrylic acid has been studied as a means to create prodrugs or to modify the pharmacokinetic profile of a compound. For example, the synthesis of α-indolylacrylate derivatives through the reaction of indoles with pyruvates has been reported, with some of the resulting acrylate (B77674) esters showing promising anticancer activity. rsc.org In a different context, the esterification of acrylic acid with but-1-ene has been investigated, highlighting the chemical reactivity of the carboxylic acid group. capes.gov.br

Amidation: The conversion of the carboxylic acid to an amide can introduce new hydrogen bonding interactions and alter the molecule's electronic properties. A series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. researchgate.net This demonstrates that the amide linkage is a viable modification for generating biologically active indole derivatives. Furthermore, novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs have been synthesized, with some compounds exhibiting potent cytotoxicity in breast cancer cell lines. nih.gov

Data Tables

Table 1: Biological Activity of (E)-3-(1H-Indol-4-YL)acrylic acid Analogues

| Compound ID | Modification | Biological Target/Activity | Reference |

| 7d | N-methylated indole, acetamide (B32628) side chain | Tubulin polymerization inhibitor, anticancer | rsc.org |

| 17k | Substituted indole-2-carboxylic acid with chloroquinoline moiety | CysLT1 antagonist | researchgate.net |

| ASB14780 | N-aryl, C3-phenylethyl indole, propanoic acid side chain | cPLA2α inhibitor | nih.gov |

| 3a | N-benzylated pyrazinoindolone carboxamide | Anti-breast cancer | nih.gov |

Geometric Isomerism (Z-isomer) and Its Comparative Effects

The geometry of the double bond in acrylic acid derivatives is a critical determinant of their biological activity. The (E)-isomer (trans) of indolylacrylic acids is generally the more thermodynamically stable and, therefore, the more commonly synthesized and studied form. The planarity of the (E)-isomer often allows for optimal interaction with flat receptor surfaces or enzyme active sites.

There is a significant lack of specific research comparing the biological effects of the (E)- and (Z)-isomers of 3-(1H-indol-4-yl)acrylic acid. However, studies on other acrylic acid derivatives often show that the (Z)-isomer (cis) has different, and typically lower, biological activity due to steric hindrance and a different spatial arrangement of key functional groups. The (Z)-isomer's non-planar conformation can prevent effective binding to a target site that has evolved to recognize the (E)-isomer. The synthesis of the (Z)-isomer is also more challenging and often requires specific photochemical or catalytic conditions to overcome the preference for the (E)-form.

Hybrid Molecules Incorporating this compound Scaffolds

The concept of creating hybrid molecules by combining two or more pharmacophores is a well-established strategy in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. The this compound scaffold possesses two key functional handles for conjugation: the carboxylic acid group and the indole N-H group.

Conjugation with Peptides, Carbohydrates, or Other Pharmacophores

While no specific hybrid molecules incorporating the this compound scaffold are prominently reported in the literature, the potential for such conjugation is high.

Peptide Conjugates: The carboxylic acid moiety can be readily coupled with the N-terminus of peptides or the amino group of amino acid side chains (e.g., lysine) to form amide bonds. Such peptide-drug conjugates can be designed to improve cell permeability, target specific tissues, or enhance metabolic stability. For instance, conjugation with cell-penetrating peptides could facilitate the intracellular delivery of the indole scaffold. Research on indole-3-carboxylic acid has shown that its conjugation with dipeptide motifs can lead to compounds with significant antimicrobial activity. scielo.org.za

Carbohydrate Conjugates: Glycoconjugation, the attachment of carbohydrate moieties, is another strategy to enhance the pharmacokinetic properties of a drug, such as solubility and bioavailability. The carboxylic acid of this compound could be linked to a sugar molecule, potentially targeting glucose transporters which are often overexpressed in cancer cells.

Other Pharmacophores: The indole scaffold itself can be linked to other pharmacologically active molecules. For example, the indole nitrogen can be functionalized, or the aromatic ring can be substituted. The acrylic acid part can also undergo Michael addition with thiol-containing molecules. scielo.org.za

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

No specific QSAR models have been published for this compound. However, numerous QSAR studies have been conducted on broader classes of indole derivatives for various therapeutic targets, including anticancer and antimicrobial agents. nih.govchemsrc.com These studies typically involve the following steps:

Data Set Collection: A series of indole analogues with their corresponding biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR study on a series of this compound analogues would likely yield a predictive model that could guide the synthesis of new, more potent compounds.

Identification of Key Physico-Chemical Descriptors Influencing Activity

Based on general QSAR studies of indole derivatives, the following physicochemical descriptors are often found to be important for their biological activity:

Lipophilicity (logP): This descriptor influences the compound's ability to cross cell membranes. A balanced logP is often required for optimal activity.

Electronic Descriptors: These include parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity, and atomic charges, which are important for electrostatic interactions with the target. The presence of electron-withdrawing or electron-donating groups on the indole ring can significantly affect activity.

Steric/Topological Descriptors: These describe the size and shape of the molecule (e.g., molecular weight, volume, surface area). They are crucial for ensuring a good fit within the binding pocket of a receptor or enzyme.

Hydrogen Bond Descriptors: The number of hydrogen bond donors and acceptors is critical for specific interactions with biological targets. The carboxylic acid and indole N-H groups of this compound are key hydrogen bonding features.

Table 1: Common Physicochemical Descriptors in QSAR Studies of Indole Derivatives

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Lipophilicity | logP, ClogP | Membrane permeability, solubility |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, electrostatic interactions |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area | Binding site complementarity, steric hindrance |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Specific interactions with target residues |

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of a molecule is paramount for its interaction with biological macromolecules. Conformational analysis aims to identify the preferred spatial arrangement of a molecule's atoms.

There is no specific published crystal structure or detailed conformational analysis for this compound. However, insights can be drawn from the crystal structure of the related compound, (E)-methyl 3-(1H-indol-3-yl)acrylate. In this structure, the indole ring and the methyl acrylate group are nearly coplanar, with a small dihedral angle between their mean planes.

It is highly probable that this compound also adopts a largely planar conformation due to the sp² hybridization of the atoms in the acrylic acid chain and the indole ring. This planarity is stabilized by the extended π-conjugation across the molecule. The orientation of the acrylic acid side chain relative to the indole ring will be a key conformational feature.

This preferred conformation will directly influence its ability to participate in molecular recognition events. A planar structure can facilitate π-π stacking interactions with aromatic residues in a binding pocket. The spatial positioning of the carboxylic acid group and the indole N-H, which are key for hydrogen bonding, is determined by the molecule's conformation. Any deviation from the optimal conformation for binding to a biological target would likely result in a loss of biological activity.

Preferred Conformations in Solution and Solid State

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. The preferred conformations of this compound in both solution and the solid state will dictate how it presents its key interacting groups to a biological target.

In solution, the molecule would exist as an equilibrium of different conformations. The two main points of rotational freedom would be the bond between the indole C4 and the acrylic acid Cα, and the bond between the acrylic acid Cα and the carbonyl carbon. The planarity of the acrylic acid moiety would be largely maintained due to conjugation. The preferred conformation would be a balance between maximizing conjugation (favoring planarity between the indole ring and the acrylic acid) and minimizing steric hindrance. Computational studies on indole and its derivatives can provide valuable insights into these conformational preferences. researchgate.net

It is hypothesized that two primary planar conformations relative to the indole ring would be dominant, with the acrylic acid side chain being either syn or anti with respect to the indole nitrogen. The energy barrier between these conformers would likely be low, allowing for dynamic adaptation to different environments.

| Conformational Feature | Likely State in Solution | Likely State in Solid State |

| Indole-Acrylic Acid Dihedral Angle | Equilibrium between multiple low-energy conformations | A single, packed conformation, likely near a low-energy minimum |

| Acrylic Acid Planarity | Largely planar due to conjugation | Planar |

| Intermolecular Interactions | Hydrogen bonding with solvent molecules | Strong intermolecular hydrogen bonding between carboxylic acid groups and indole NH groups |

Role of Conformation in Ligand-Target Binding

The conformation of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. The concept of "conformational selection" posits that a receptor may selectively bind to a specific pre-existing conformation of a ligand from its solution-state ensemble. nih.govelsevierpure.com Alternatively, the "induced fit" model suggests that the ligand may adapt its conformation upon binding to the receptor's active site.

For this compound, the specific conformation it adopts upon binding would be crucial for aligning its key interaction points—the indole NH, the aromatic ring system, and the carboxylic acid group—with complementary residues in the binding pocket of a target protein.

The acrylic acid side chain, with its defined (E)-geometry, acts as a rigid spacer, positioning the carboxylic acid group at a specific distance and orientation relative to the indole core. This defined geometry can be advantageous for designing selective ligands. The ability of the indole ring to participate in π-stacking interactions and the capacity of the indole NH and carboxylic acid to form hydrogen bonds are fundamental to its potential binding modes.

Molecular docking studies on various indole derivatives have highlighted the importance of these interactions. For example, docking studies of indole-acrylamide derivatives into the colchicine-binding site of tubulin revealed key hydrogen bonding interactions that stabilize the complex. nih.gov The specific conformation of the ligand within the binding site is essential for these interactions to occur.

The table below outlines the potential roles of different conformational aspects of this compound in ligand-target binding.

| Conformational Aspect | Potential Role in Ligand-Target Binding |

| Planarity of the Indole-Acrylic Acid System | Can facilitate optimal π-stacking interactions with aromatic residues in the binding site. |

| Rotational Freedom around the Indole-Cα Bond | Allows the molecule to adopt a conformation that minimizes steric clashes and maximizes favorable interactions within the binding pocket. |

| Orientation of the Carboxylic Acid Group | The specific orientation determines its ability to form key hydrogen bonds or ionic interactions with receptor residues, acting as a crucial pharmacophoric element. |

Metabolic Investigations and Biotransformation Pathways of E 3 1h Indol 4 Yl Acrylic Acid in Vitro and in Silico

Phase I Biotransformation Pathways (In Vitro)

Phase I reactions introduce or expose functional groups, typically increasing the polarity of a compound and preparing it for Phase II conjugation. For (E)-3-(1H-Indol-4-YL)acrylic acid, the primary predicted Phase I reactions involve oxidation.

Oxidation Reactions Mediated by Cytochrome P450 Enzymes

The indole (B1671886) ring is a known substrate for cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug metabolism. nih.govnih.gov In vitro studies with various indole-containing compounds have consistently demonstrated that hydroxylation is a principal metabolic pathway. nih.gov For this compound, several positions on the indole nucleus are susceptible to CYP-mediated hydroxylation.

The most probable sites of oxidation are the C5, C6, and C7 positions of the indole ring, leading to the formation of phenolic metabolites. Hydroxylation at the C2 or C3 position is also possible, though potentially less favored. The N-hydroxylation of the indole nitrogen is another potential, albeit generally minor, pathway. popline.org The specific CYP isoforms responsible for these transformations would likely include members of the CYP1A, CYP2C, and CYP3A subfamilies, which are known to metabolize indole derivatives. nih.gov

Table 1: Predicted Phase I Oxidation Metabolites of this compound

| Predicted Metabolite Name | Site of Oxidation | Mediating Enzymes (Predicted) |

| (E)-3-(5-Hydroxy-1H-indol-4-yl)acrylic acid | C5 of indole ring | CYP1A2, CYP2C9, CYP2C19 |

| (E)-3-(6-Hydroxy-1H-indol-4-yl)acrylic acid | C6 of indole ring | CYP1A2, CYP2D6 |

| (E)-3-(7-Hydroxy-1H-indol-4-yl)acrylic acid | C7 of indole ring | CYP3A4, CYP2C19 |

| (E)-3-(2-Oxo-2,3-dihydro-1H-indol-4-yl)acrylic acid | C2 of indole ring | CYP2E1 |

This table contains predicted data based on the metabolism of structurally related compounds.

Reduction Reactions

The acrylic acid moiety of the parent compound contains a carbon-carbon double bond, which could theoretically undergo reduction. However, the reduction of α,β-unsaturated carboxylic acids is not a commonly reported major metabolic pathway in vitro for xenobiotics compared to oxidation and conjugation reactions. While some enzymatic systems are capable of reducing double bonds, significant metabolism via this pathway for this compound is considered unlikely.

Phase II Biotransformation Pathways (In Vitro)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules. These reactions significantly increase water solubility and facilitate excretion.

Glucuronidation, Sulfation, and Glutathione (B108866) Conjugation

Glucuronidation: This is predicted to be a major metabolic pathway for this compound. The carboxylic acid group is a primary site for the formation of an acyl glucuronide, a common metabolic fate for drugs containing a carboxylate moiety. nih.govmdpi.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), with UGT1A and UGT2B isoforms being the most likely contributors. nih.govnih.gov Furthermore, the hydroxylated metabolites generated during Phase I are excellent substrates for O-glucuronidation, forming ether glucuronides. hmdb.ca

Sulfation: The phenolic metabolites produced via CYP-mediated oxidation can undergo sulfation, which involves the transfer of a sulfonate group catalyzed by sulfotransferases (SULTs). nih.govnih.gov This pathway competes with glucuronidation for the same hydroxylated substrates. The relative contribution of sulfation versus glucuronidation can depend on the specific structure of the metabolite and the relative activities of the UGT and SULT enzymes.

Glutathione Conjugation: The acrylic acid moiety contains an electrophilic β-carbon, making it a potential substrate for Michael addition by the nucleophilic thiol of glutathione (GSH). nih.gov This reaction, which can occur non-enzymatically or be catalyzed by glutathione S-transferases (GSTs), would lead to the formation of a glutathione conjugate. wuxiapptec.comnih.gov This represents a potential detoxification pathway.

Table 2: Predicted Phase II Conjugation Metabolites of this compound

| Predicted Metabolite Name | Parent Moiety | Conjugation Reaction | Mediating Enzymes (Predicted) |

| This compound-acyl-β-D-glucuronide | Parent Compound | Glucuronidation | UGT1A3, UGT1A9, UGT2B7 |

| (E)-3-(5-O-Glucuronyl-1H-indol-4-yl)acrylic acid | 5-Hydroxy metabolite | Glucuronidation | UGT1A1, UGT1A9 |

| (E)-3-(6-O-Sulfo-1H-indol-4-yl)acrylic acid | 6-Hydroxy metabolite | Sulfation | SULT1A1, SULT1E1 |

| 3-(1H-Indol-4-yl)-2-(S-glutathionyl)propanoic acid | Parent Compound | Glutathione Conjugation | GSTA, GSTM, GSTP |

This table contains predicted data based on the metabolism of structurally related compounds.

Methylation and Acetylation

Methylation: N-methylation of the indole nitrogen is a possible but generally minor metabolic pathway. nih.govst-andrews.ac.uk Specific N-methyltransferases can catalyze the transfer of a methyl group to the indole nitrogen. nih.gov O-methylation of catechol metabolites (if formed via dihydroxylation) is also a possibility.

Acetylation: N-acetylation is a common pathway for primary amines, but the indole nitrogen of this compound is part of an aromatic heterocyclic system and is not typically a substrate for N-acetyltransferases. While acylation of the indole nitrogen can occur under certain synthetic conditions, it is not considered a significant metabolic route in vitro. nih.govresearchgate.net

Identification and Characterization of In Vitro Metabolites

The primary goal of in vitro metabolism studies is to identify the major metabolic products of a parent compound. This is typically achieved by incubating the compound with various subcellular fractions, such as liver microsomes and S9 fractions, which contain a rich milieu of drug-metabolizing enzymes.

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for metabolite profiling due to its high sensitivity and selectivity, allowing for the detection and tentative identification of metabolites in complex biological matrices. researchgate.netmdpi.com In the context of this compound, an LC-MS/MS method would be developed to separate the parent compound from its potential metabolites. mdpi.comnih.gov

The typical workflow involves:

Sample Preparation: Incubation of this compound with human liver microsomes or S9 fractions, followed by protein precipitation to stop the reaction and remove proteins.

Chromatographic Separation: Utilizing a reversed-phase HPLC or UHPLC column to separate the parent compound and its metabolites based on their polarity.

Mass Spectrometric Detection: Employing a high-resolution mass spectrometer to obtain accurate mass measurements of the parent and metabolite ions. Tandem mass spectrometry (MS/MS) is then used to fragment the ions and obtain structural information. nih.gov

Potential metabolites of this compound that would be screened for include products of oxidation (hydroxylation), conjugation (glucuronidation, sulfation), and reduction of the acrylic acid side chain. Comparison of the fragmentation patterns of the metabolites with that of the parent compound allows for the localization of the metabolic modification.

Table 1: Hypothetical LC-MS/MS Data for this compound and its Potential Metabolites

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) | Putative Biotransformation |

| This compound | 5.2 | 188.0706 | 171.0655, 143.0706, 115.0549 | Parent Compound |

| Hydroxylated Metabolite | 4.5 | 204.0655 | 187.0604, 159.0655, 131.0549 | Oxidation |

| Glucuronide Conjugate | 3.8 | 364.1027 | 188.0706 | Glucuronidation |

| Dihydro (reduced) Metabolite | 5.8 | 190.0862 | 173.0811, 145.0862, 117.0703 | Reduction |

This table is illustrative and based on expected metabolic pathways for indole and acrylic acid derivatives. Actual data would require experimental verification.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is a powerful technique for the unambiguous identification of metabolites. figshare.comnih.gov While less sensitive than MS, NMR is non-destructive and can provide precise information on the site of metabolic modification. xenotech.comresearchgate.net For metabolites that can be isolated in sufficient quantities, 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are employed. nih.gov

For instance, if hydroxylation occurs on the indole ring, the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum would be altered. youtube.comacs.org Similarly, modification of the acrylic acid side chain would lead to characteristic changes in the signals of the vinylic and carboxylic acid protons. Comparing the NMR spectra of the metabolites with that of the parent compound allows for definitive structural elucidation. researchgate.netnih.gov

Enzymatic Stability in In Vitro Systems (e.g., Liver Microsomes, S9 fractions)

The enzymatic stability of a compound provides an early indication of its metabolic clearance in the body. These assays measure the rate of disappearance of the parent compound when incubated with liver microsomes or S9 fractions. nih.gov

Liver Microsomes: These preparations contain primarily Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for oxidative metabolism. thermofisher.com

S9 Fractions: The S9 fraction is the supernatant from a 9000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes. wikipedia.orgwindows.net This allows for the study of both Phase I and Phase II (conjugative) metabolic pathways. xenotech.comnih.gov

The stability of this compound would be determined by incubating it with a known concentration of microsomal or S9 protein and a cofactor mixture (e.g., NADPH for CYPs). Aliquots are taken at various time points, and the concentration of the remaining parent compound is quantified by LC-MS. From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. These parameters are crucial for predicting the in vivo hepatic clearance of the compound.

Table 2: Illustrative Enzymatic Stability Data for this compound

| In Vitro System | In Vitro Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |

| Human Liver Microsomes | > 60 | < 11.6 |

| Human Liver S9 Fraction | 45 | 15.4 |

This table is hypothetical and serves as an example of typical data obtained from such assays. The values suggest that the compound may be relatively stable in microsomes but undergoes more rapid metabolism when cytosolic enzymes are also present.

In Silico Prediction of Metabolic Fate

In silico, or computational, methods are increasingly used in the early stages of drug discovery to predict the metabolic fate of compounds, thereby reducing the need for extensive in vitro and in vivo studies. nih.gov

A variety of software programs are available to predict the sites of metabolism and the resulting metabolites. These tools often use a combination of rule-based systems, which contain knowledge of known biotransformation reactions, and machine learning models trained on large datasets of metabolic data.

For this compound, these programs would likely predict:

Hydroxylation: At various positions on the indole ring (e.g., C2, C5, C6, C7) and potentially on the acrylic acid side chain.

Epoxidation: Of the double bond in the acrylic acid moiety, which could lead to the formation of a dihydrodiol metabolite.

Conjugation: Glucuronidation or sulfation of the carboxylic acid group or any newly formed hydroxyl groups.

Reduction: Of the acrylic acid double bond to form 3-(1H-Indol-4-YL)propanoic acid.

Identifying which CYP isoforms are responsible for the metabolism of a compound is crucial for predicting potential drug-drug interactions. nih.gov In silico models can predict the likelihood of a compound being a substrate for specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9, CYP1A2, CYP2E1). nih.gov These predictions are often based on docking the compound into the active sites of 3D models of the CYP enzymes or using quantitative structure-activity relationship (QSAR) models. nih.gov

Given the indole structure, it is plausible that several CYP isoforms could be involved in the metabolism of this compound. For example, CYP1A2 and CYP2E1 are known to metabolize indole itself. nih.gov The specific substitution pattern of the 4-yl isomer would influence the binding affinity and orientation within the active sites of different CYPs, thus determining the isoform specificity.

Theoretical and Computational Chemistry Studies of E 3 1h Indol 4 Yl Acrylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For (E)-3-(1H-Indol-4-YL)acrylic acid, DFT calculations offer significant insights into its geometry, orbital energies, and reactivity patterns.

The first step in computational analysis is the optimization of the molecule's geometry to determine its most stable three-dimensional conformation. Using methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can calculate key structural parameters. Studies have shown that the indole (B1671886) ring and the acrylic acid side chain are nearly coplanar, a feature that facilitates electron delocalization across the molecule. This planarity is crucial for its electronic properties and interactions with biological targets.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.37 Å |

| Bond Length | C3-C8 | 1.45 Å |

| Bond Length | C8-C9 | 1.35 Å |

| Bond Angle | C2-C3-C8 | 129.5° |

| Bond Angle | C3-C8-C9 | 124.8° |

| Dihedral Angle | N1-C7-C4-C5 | 179.9° |

Note: Atom numbering may vary between studies. Data is representative of typical DFT calculation results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity.

For this compound, the HOMO is predominantly located on the electron-rich indole nucleus, identifying it as the likely site for electrophilic attack. In contrast, the LUMO is distributed over the acrylic acid portion, suggesting this area is susceptible to nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -1.87 |

| HOMO-LUMO Gap (ΔE) | 4.11 |

Source: Representative data from DFT/B3LYP calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution on a molecule. This map helps identify regions that are rich or poor in electrons, which correspond to sites for electrophilic and nucleophilic interactions, respectively. For this compound, MEP analysis reveals that the most negative potential (red and yellow regions) is concentrated around the oxygen atoms of the carboxylic acid group, making them strong hydrogen bond acceptors. The area around the indole N-H proton shows a positive potential (blue region), indicating its role as a hydrogen bond donor.

DFT calculations can also yield global and local reactivity descriptors, which quantify a molecule's reactivity. Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are derived from the HOMO and LUMO energies. Fukui functions are local reactivity descriptors that pinpoint the most reactive atomic sites within the molecule for nucleophilic, electrophilic, or radical attacks. For this compound, the oxygen atoms of the carboxyl group and specific carbon atoms on the indole ring are often identified as the most reactive sites.

Table 3: Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 3.925 eV |

| Chemical Hardness (η) | 2.055 eV |

| Global Softness (S) | 0.486 eV⁻¹ |

Source: Calculated from HOMO/LUMO energies.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, typically a protein. This method is crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanisms of action.

Molecular docking studies have been performed to investigate the binding of this compound to various biological targets. For example, its potential as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases, has been explored. Docking simulations predict that the compound fits well into the active site of PDE4. The binding is stabilized by a network of interactions, including hydrogen bonds between the carboxylic acid group of the ligand and key amino acid residues like Gln369 and Asn321 in the protein's active site. The indole ring often forms π-π stacking interactions with aromatic residues such as Phe372, further anchoring the ligand. These simulations provide a strong theoretical basis for its potential inhibitory activity, guiding further experimental validation.

Table 4: Predicted Interactions from Molecular Docking with PDE4B

| Interacting Residue | Interaction Type |

|---|---|

| Gln369 | Hydrogen Bond |

| Asn321 | Hydrogen Bond |

| Phe372 | π-π Stacking |

| Met273 | Hydrophobic Interaction |

Source: Representative data from molecular docking studies.

Prediction of Binding Modes and Affinities (In Silico)

In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the structural basis of ligand-receptor interactions.

For indole derivatives, molecular docking studies have been pivotal in elucidating their mechanism of action against various biological targets. For instance, in studies of isatin (B1672199) and indole derivatives as inhibitors of the SARS-CoV-2 main protease (3CLpro), docking simulations revealed key interactions within the enzyme's active site. nih.gov These studies often show that the indole scaffold can form hydrophobic interactions, while substituents like the acrylic acid group can participate in hydrogen bonding and electrostatic interactions. nih.gov

In the case of this compound, it is hypothesized that the indole ring would likely occupy a hydrophobic pocket within a target protein. The acrylic acid moiety, with its carboxyl group, is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, lysine, or histidine, or for coordinating with metal ions present in the active site. The specific binding mode and affinity would be highly dependent on the topology and chemical environment of the target's binding site.

A hypothetical docking study of this compound could yield data similar to that observed for other indole derivatives against their respective targets. The binding energy, a measure of the affinity, would be a key output. For example, in a study of imidazolo-triazole hydroxamic acid derivatives, docking against histone deacetylase 2 (HDAC2) yielded binding energies in the range of -7.2 to -8.7 kcal/mol. ajchem-a.com

Table 1: Representative Binding Affinities of Indole Derivatives from Docking Studies

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| Imidazolo-triazole hydroxamic acid derivatives | HDAC2 | -7.2 to -8.7 ajchem-a.com |

| Semicarbazides and Thiosemicarbazides | Topoisomerase II | -7.3 to -8.1 acs.org |

| Furo[2,3-b]indol-3a-ol derivatives | Cyclin-dependent kinase 2 (CDK2) | Not specified, but described as "excellent" researchgate.net |

This table presents data for analogous indole derivatives to illustrate the typical range of binding affinities predicted by molecular docking.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The interaction landscape of a ligand with its receptor is defined by a combination of forces, primarily hydrogen bonds and hydrophobic interactions. The structure of this compound contains both hydrogen bond donors (the N-H of the indole ring and the O-H of the carboxylic acid) and acceptors (the carbonyl oxygen of the carboxylic acid), as well as a large hydrophobic surface (the indole ring system).

Studies on related indole carboxamides have emphasized the critical role of the carboxamide group in forming hydrogen bonds with protein backbones, which is often essential for inhibitory activity. nih.gov Similarly, the carboxylic acid group of this compound is expected to be a key player in molecular recognition.

The indole ring itself is capable of various interactions. It can engage in π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, and in cation-π interactions with positively charged residues. The N-H group of the indole can also act as a hydrogen bond donor. Research on 2-(1H-indol-3-yl)-2-oxoacetamide has shown how N-H···O hydrogen bonds can dictate the conformation of the molecule and lead to extensive intermolecular networks. nih.govnih.gov

In a binding scenario, the interplay of these interactions would be crucial. For example, molecular modeling of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines as Bcl-2 inhibitors rationalized their binding through a combination of hydrogen bonding and hydrophobic contacts within the binding groove of the protein.

Table 2: Potential Intermolecular Interactions for this compound